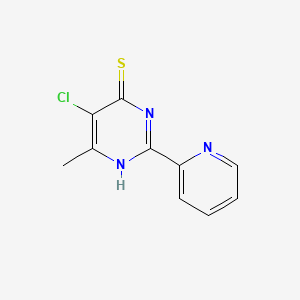![molecular formula C17H17N3O B7788342 2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” is a chemical substance with unique properties and applications. It is important to understand its structure, synthesis, reactions, and uses to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Determination of Inclusion Formation Constant: This step involves determining the constant for the inclusion formation, which is crucial for understanding the efficiency of the encapsulation process.
Analytical Techniques: Various analytical techniques are used to evidence the host inclusion, such as spectroscopy and chromatography.
Industrial Production Methods
Industrial production methods for “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
The compound “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
The compound “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one” include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and properties but may differ in their specific applications and effects .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Its ability to form stable inclusion complexes with cyclodextrins sets it apart from other compounds, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-11-13-7-3-2-4-8-13)16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUYKUQLQYYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=O)C2=CC=CC=C2N1)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC(=O)C2=CC=CC=C2N1)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)






![3-[3-(Trifluoromethyl)anilino]prop-2-enylidene-[3-(trifluoromethyl)phenyl]azanium;chloride](/img/structure/B7788349.png)


